molecular formula C8H8BrNO B111471 1-(2-Amino-4-bromophenyl)ethanone CAS No. 123858-51-5

1-(2-Amino-4-bromophenyl)ethanone

Cat. No. B111471
Key on ui cas rn: 123858-51-5
M. Wt: 214.06 g/mol
InChI Key: RCGAXUAOILUCAA-UHFFFAOYSA-N
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Patent
US07423033B2

Procedure details

162b (2.0 g, 4.98 mmol) was dissolved in anhydrous N,N-dimethylformamide (10 ml), to this was added potassium carbonate (1.72 g, 12.44 mmol) and iodomethane (0.847 g, 5.97 mmol) and the reaction was sealed in a pressure flask and stirred for 12 hours at room temperature. The reaction was diluted with water and ethyl acetate (20/70 ml). The aqueous solution was then extracted with ethyl acetate (3×20 ml). The organic layers combined, washed with water (1×100 ml), dried over magnesium sulfate, filtered and the filtrate concentrated to give the title compound 162a (1.58 g, 77.596). 1H NMR (CDCl3, 300 MHz): δ 7.43-7.28 (m, 7H), 6.68 (d, 1H, J=8.1 Hz), 5.15-5.05 (m, 3H), 3.38 (s, 3H), 2.45 (d, 3H, 1.5 Hz) ppm.
Name
162b
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1.72 g
Type
reactant
Reaction Step Two
Quantity
0.847 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
70 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:25]=[CH:24][C:5]2[C:6]([CH3:23])=NC(NC(=O)OCC3C=CC=CC=3)C(=O)[NH:10][C:4]=2[CH:3]=1.C(=O)([O-])[O-:27].[K+].[K+].IC>CN(C)C=O.O.C(OCC)(=O)C>[NH2:10][C:4]1[CH:3]=[C:2]([Br:1])[CH:25]=[CH:24][C:5]=1[C:6](=[O:27])[CH3:23] |f:1.2.3|

Inputs

Step One
Name
162b
Quantity
2 g
Type
reactant
Smiles
BrC1=CC2=C(C(=NC(C(N2)=O)NC(OCC2=CC=CC=C2)=O)C)C=C1
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
1.72 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
0.847 g
Type
reactant
Smiles
IC
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Name
Quantity
70 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 12 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction was sealed in a pressure flask
EXTRACTION
Type
EXTRACTION
Details
The aqueous solution was then extracted with ethyl acetate (3×20 ml)
WASH
Type
WASH
Details
washed with water (1×100 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
NC1=C(C=CC(=C1)Br)C(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.58 g
YIELD: CALCULATEDPERCENTYIELD 148.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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